molecular formula C14H14ClN3 B1362465 4'-Chloro-4-dimethylaminoazobenzene CAS No. 2491-76-1

4'-Chloro-4-dimethylaminoazobenzene

Cat. No.: B1362465
CAS No.: 2491-76-1
M. Wt: 259.73 g/mol
InChI Key: WQWHNMIYCHFRJK-UHFFFAOYSA-N
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Description

4’-Chloro-4-dimethylaminoazobenzene is an organic compound with the molecular formula C14H14ClN3. It is a member of the azobenzene family, characterized by the presence of a diazo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. It appears as an orange to dark red powder or crystal and has a melting point of approximately 159°C .

Safety and Hazards

4’-Chloro-4-dimethylaminoazobenzene is considered hazardous . It can cause skin irritation, eye irritation, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-4-dimethylaminoazobenzene typically involves the azo coupling reaction. This process includes the coupling of diazonium salts with activated aromatic compounds. The classical methods for synthesizing azo compounds include:

Industrial Production Methods

In industrial settings, the production of 4’-Chloro-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent in the aromatic ring by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazo group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reaction typically occurs under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted azobenzenes, while oxidation and reduction can lead to various nitrogen-containing derivatives .

Mechanism of Action

The mechanism of action of 4’-Chloro-4-dimethylaminoazobenzene involves its ability to undergo cis-trans isomerization. This process is triggered by exposure to specific wavelengths of light, causing the molecule to switch between its cis and trans forms. This property makes it useful as a molecular switch in various applications .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminoazobenzene: Similar in structure but lacks the chlorine substituent.

    4’-Hydroxy-4-dimethylaminoazobenzene: Contains a hydroxyl group instead of a chlorine atom.

    4’-Nitro-4-dimethylaminoazobenzene: Contains a nitro group instead of a chlorine atom

Uniqueness

4’-Chloro-4-dimethylaminoazobenzene is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic aromatic substitution reactions. This makes it more versatile in synthetic applications compared to its analogs .

Properties

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWHNMIYCHFRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037484
Record name 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
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Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-76-1
Record name 4-[2-(4-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N,N-dimethyl-p-((p-chlorophenyl)azo)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(PARA-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE
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Synthesis routes and methods

Procedure details

The ability of the cyclic ethers to solubilize salts were determined as follows. The cyclic ether (~90 mg) was dissolved in 0.4 ml. of chloroform and its 100 MHz pmr spectrum recorded. Excess salt (3 to 4 moles per mole of cyclic ether) was shaken with this solution which was then filtered, and the pmr spectrum again taken. The relative number of moles of the cyclic ether to the dissolved salt were determined (±5%) by integrating the appropriate signals of the protons of the cycle vs those of the salt. After the spectra were run, all solutions were returned to contact with the excess salt, and the mixtures were shaken intermittently for 24 hours without spectral change. With each salt, a parallel experiment was performed in which the cyclic ether was absent. Unless noted otherwise, no signal was observed for the salt in the absence of the cyclic ether, indicating the salt alone to be too insoluble to be detected. Run 23 involved benzoyl hexafluorophosphate as the guest salt. This material both complexed with and more slowly reacted with (benzoylated) the host cycle. Within 5 minutes, the nmr spectrum of the mixture indicated that 80% of the benzoyl salt originally complexed had reacted. The aryl-diazonium salts were stabilized by complexation, as shown by the decreased rate of nitrogen evolution upon complexation of the more unstable of them. Reactions other than complexation of the diazonium salts with the cyclic ethers were very slow. However, reactions of the complexed diazonium salts with compounds with which they ordinarily react rapidly (e.g., N,N-dimethylaniline, potassium phenoxide, Sandmeyer reaction reagents, hypophosphorous acid) were not inhibited by complexation. For example, when 2.25 g. (10 mmol) of 4-chlorobenzenediazonium tetrafluoroborate was dissolved at 25° in a solution of 4.88 g. (10 mmol) of a cyclic ether 6 in 50 ml. of dichloromethane, cooled to -75°, and N,N-dimethylaniline added, a 95% yield of 4-chloro-4'-(N,N-dimethylamino)-azobenzene was produced.
[Compound]
Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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